2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Overview
Description
2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, also known as 2,4-DFCMB, is an organic compound that is used as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents, and is used in a variety of applications, including pharmaceuticals, agrochemicals, and other industrial processes. It is a versatile reagent, and can be used in a variety of different reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Diels-Alder reactions.
Scientific Research Applications
Application 1: Photoactive Materials
Scientific Field
Material Science
Summary of the Application
The compound “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” is a photoactive material that has potential applications in separations, advanced sensors, drug delivery, data storage, and molecular switches .
Methods of Application
The synthesis of this compound involves the creation of a novel ortho-fluoroazobenzene. The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Results or Outcomes
The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
Application 2: Redox and Magnetic Properties
Scientific Field
Chemistry
Summary of the Application
Difluorophenyl substituents have been studied for their effects on the structural, redox, and magnetic properties of Blatter radicals .
Methods of Application
The syntheses of 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were carried out via the classic route involving oxidation of amidrazones .
Results or Outcomes
Both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes. EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle .
Application 3: Antibacterial Agents
Scientific Field
Pharmaceutical Chemistry
Summary of the Application
Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Results or Outcomes
Derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3 H-1,2,4-triazole-3-thione with pyrrolidinyl and diethylamino methyl substituents at the N-2 position were the most active against Bacillus subtilis (MICs: 31.25 μg/mL), which was comparable to cefuroxime, and 2-fold more potent than ampicillin .
properties
IUPAC Name |
(2,4-difluorophenyl) 4-(chloromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c15-8-9-1-3-10(4-2-9)14(18)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXMKVWCXKHIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381471 | |
Record name | 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorophenyl 4-(Chloromethyl)Benzoate | |
CAS RN |
219500-09-1 | |
Record name | 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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